![molecular formula C16H18N2O2 B6319468 1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide; 90% CAS No. 861208-20-0](/img/structure/B6319468.png)
1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide; 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide is a chemical compound with the CAS number 861208-20-0 . It is also known by its MDL number, MFCD06496153 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide include a boiling point of 523.9°C at 760 mmHg, a flash point of 270.6°C, and a density of 1.18g/cm^3 . The vapor pressure is 4.53E-11mmHg at 25°C, and the refractive index is 1.584 .Scientific Research Applications
Metabolic Disposition and Synthesis Approaches
Metabolic Disposition in Animal Models : Research into the metabolic disposition of Casopitant, a neurokinin-1 receptor antagonist which shares a structural similarity with the queried compound, reveals insights into its absorption, distribution, metabolism, and excretion in animal models. These studies highlight the rapid absorption and primarily fecal elimination of metabolites, with a complex pattern of metabolism involving oxidation, demethylation, and conjugation processes (Miraglia et al., 2010; Pellegatti et al., 2009).
Synthesis of Heterocyclic Derivatives : The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives for potential drug candidates treating Alzheimer’s disease demonstrates the versatility of piperidinecarboxamide scaffolds in drug development. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme relevant in Alzheimer’s disease, showcasing the therapeutic potential of such chemical structures (Rehman et al., 2018).
Antiviral and Antibacterial Applications : A piperidine-4-carboxamide CCR5 antagonist, TAK-220, was discovered with highly potent anti-HIV-1 activity. This research underscores the significance of modifying the piperidinecarboxamide core to enhance metabolic stability and inhibitory activity against viral entry, offering a promising avenue for developing new antiviral drugs (Imamura et al., 2006).
Discovery of Novel Drug Candidates : The discovery and synthesis processes for drug candidates, such as the piperidinecarboxamide derivative T2288, demonstrate the feasibility of transitioning from bench synthesis to pilot production, highlighting the compound's potential in pharmaceutical manufacturing (Guillaume et al., 2003).
Antimelanoma Activity : Research into analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to the queried compound, shows promising antimelanoma activity. This study highlights the potential of modifying the acyl portion of the amide to increase lipophilicity and, consequently, the therapeutic efficacy against melanoma (Lant et al., 2000).
properties
IUPAC Name |
1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQPAHXUOYDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413977 |
Source
|
Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |
CAS RN |
7243-13-2 |
Source
|
Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.